

# Preclinical Comparison of HPK1 Inhibitors: PF-07265028 versus PRJ1-3024

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PF-07265028	
Cat. No.:	B15613986	Get Quote

In the landscape of next-generation immuno-oncology targets, Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell activation. Inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity. This guide provides a comparative preclinical overview of two investigational HPK1 inhibitors: **PF-07265028**, developed by Pfizer, and PRJ1-3024, from Zhuhai Yufan Biotechnologies.

Both **PF-07265028** and PRJ1-3024 are orally bioavailable small molecules designed to block the kinase activity of HPK1, thereby preventing downstream immunosuppressive signaling and promoting a robust anti-tumor immune response mediated by cytotoxic T-lymphocytes.[1] While both compounds are advancing through clinical trials, the publicly available preclinical data for **PF-07265028** is more extensive, largely stemming from a detailed publication in the Journal of Medicinal Chemistry. In contrast, preclinical information for PRJ1-3024 is primarily derived from high-level summaries on the company's website and presentations at scientific conferences.

# Mechanism of Action: Targeting the HPK1 Signaling Pathway

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to their ubiquitination and degradation. This dampens the T-cell activation signal. By inhibiting HPK1, both **PF-07265028** and PRJ1-3024 aim to sustain TCR signaling, leading to



enhanced T-cell proliferation, cytokine production, and ultimately, a more potent anti-tumor immune response.

T-Cell Receptor Complex CD3 TCR Antigen Presentation Lck Downstream Signaling PF-07265028 or PRJ1-3024 ZAP70 inhibits LAT HPK1 phosphorylates for ubiquitination & activates degradation SLP-76 PLCy1 ERK NF-ĸB AP-1 Cytokine Production (e.g., IL-2, IFN-y)

HPK1 Negative Feedback Loop in T-Cell Receptor Signaling



Click to download full resolution via product page

HPK1 Signaling Pathway and Point of Intervention.

# **Quantitative Data Comparison**

The following tables summarize the available quantitative preclinical data for **PF-07265028**. At present, directly comparable quantitative preclinical data for PRJ1-3024 has not been publicly disclosed in similar detail.

Table 1: In Vitro Potency and Cellular Activity of PF-

07265028

Parameter	Assay	Species	Value
Biochemical Potency	HPK1 Enzymatic Assay (IC50)	Human	0.23 nM
Cellular Activity	pSLP-76 (S376) Inhibition (IC50)	Human PBMCs	17 nM
IL-2 Production EC50 (αCD3 stimulation)	Human PBMCs	19 nM	

Data extracted from Gallego, R. A., et al. (2024). Discovery of **PF-07265028**, A Selective Small Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer. Journal of Medicinal Chemistry.

Table 2: Kinase Selectivity of PF-07265028

Kinase	% Inhibition at 1 μM
MAP4K2 (GCK)	<50%
MAP4K3 (GLK)	<50%
MAP4K5 (KHS)	<50%
MINK1	<50%
TNIK	<50%



**PF-07265028** demonstrated high selectivity for HPK1 against a panel of 395 kinases. The table highlights its selectivity against closely related MAP4K family members. Data from Gallego, R. A., et al. (2024).

Table 3: Pharmacokinetic Profile of PF-07265028 in

**Preclinical Species** 

Species	Route	Dose (mg/kg)	T1/2 (h)	Cmax (ng/mL)	AUClast (ng*h/mL)	Bioavaila bility (%)
Mouse	IV	1	2.1	-	1060	-
PO	10	3.1	2400	12600	119	
Rat	IV	1	3.8	-	1100	-
РО	10	5.3	1600	11300	103	
Dog	IV	0.5	4.8	-	1340	-
РО	1	5.8	390	3500	52	

Data extracted from Gallego, R. A., et al. (2024).

#### **PRJ1-3024 Preclinical Overview**

While specific quantitative data is not available, it has been reported that preclinical in vivo studies in tumor models demonstrated that PRJ1-3024 significantly inhibited the growth of multiple tumor types.[2] The compound has received IND approval from the FDA and NMPA and is currently in Phase I/II clinical trials for advanced solid tumors.[2] Pharmacodynamic assessments in the clinical setting include the evaluation of SLP-76 phosphorylation.

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are summaries of key experimental protocols used in the evaluation of **PF-07265028**.

# **HPK1 Enzymatic Assay**



- Objective: To determine the direct inhibitory activity of the compound against the HPK1 enzyme.
- Methodology: Recombinant human HPK1 enzyme is incubated with a peptide substrate and ATP. The test compound is added at various concentrations. The kinase reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified. IC50 values are calculated from the dose-response curve.

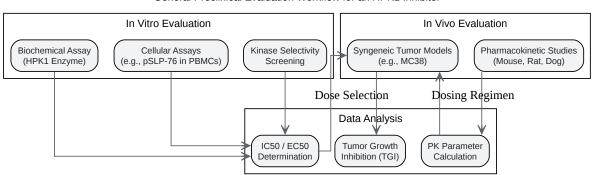
# Cellular pSLP-76 Assay

- Objective: To assess the ability of the inhibitor to block HPK1 activity within a cellular context.
- Methodology: Human peripheral blood mononuclear cells (PBMCs) are pre-incubated with escalating concentrations of the HPK1 inhibitor. T-cell receptor signaling is then stimulated using anti-CD3/CD28 antibodies. Following stimulation, cells are lysed, and the levels of phosphorylated SLP-76 (pSLP-76) at serine 376 are measured by a quantitative immunoassay. EC50 values are determined from the dose-response curve of pSLP-76 inhibition.

### In Vivo Syngeneic Mouse Tumor Models

- Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor.
- Methodology: Immunocompetent mice are inoculated with a syngeneic tumor cell line (e.g., MC38 colorectal adenocarcinoma). Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, PF-07265028). The compound is administered orally at a specified dose and schedule. Tumor growth is monitored regularly by caliper measurements, and tumor growth inhibition (TGI) is calculated relative to the vehicle control group.





General Preclinical Evaluation Workflow for an HPK1 Inhibitor

Click to download full resolution via product page

Preclinical Evaluation Workflow for HPK1 Inhibitors.

# **Summary and Conclusion**

Both **PF-07265028** and PRJ1-3024 represent promising therapeutic candidates targeting the immunosuppressive kinase HPK1 for the treatment of cancer. Based on the available data, **PF-07265028** has been extensively characterized in preclinical studies, demonstrating potent and selective inhibition of HPK1, favorable pharmacokinetic properties across multiple species, and presumably, in vivo efficacy that supported its advancement into clinical trials.

While PRJ1-3024 is also in clinical development and has shown preclinical anti-tumor activity, a detailed public disclosure of its preclinical data package is not yet available. A direct, data-driven comparison of potency, selectivity, and pharmacokinetics is therefore challenging at this time. Researchers and drug development professionals should anticipate further data disclosures from both programs at upcoming scientific meetings and in peer-reviewed publications to enable a more comprehensive comparative assessment.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Titles and Publications SITC 2023 [sitcancer.org]
- 2. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Comparison of HPK1 Inhibitors: PF-07265028 versus PRJ1-3024]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613986#pf-07265028-versus-prj1-3024-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com